Benzene, 1-chloro-4-(ethenyloxy)-
Description
Contextual Significance within Aryl Vinyl Ether Chemistry
Aryl vinyl ethers, as a class of compounds, are valuable monomers and intermediates in organic synthesis. The significance of Benzene (B151609), 1-chloro-4-(ethenyloxy)- within this class is derived from the interplay of its constituent functional groups. The vinyl group is susceptible to polymerization, particularly cationic polymerization, and can participate in various addition reactions. The aryl group, substituted with a chlorine atom, modifies the electronic properties of the vinyl ether, influencing its reactivity in polymerization and other chemical transformations.
Vinyl ethers are known to undergo cationic polymerization readily, and they can also be involved in copolymerization with other monomers, such as acrylates and methacrylates, under specific conditions. cmu.edu For instance, butyl vinyl ether has been copolymerized with methyl methacrylate (B99206) using a combination of radical and radical-promoted cationic mechanisms. cmu.edu This suggests that Benzene, 1-chloro-4-(ethenyloxy)- could also serve as a comonomer, potentially imparting specific properties, such as altered thermal stability or refractive index, to the resulting polymers due to the presence of the chlorinated aromatic ring.
The electron-withdrawing nature of the chlorine atom at the para-position of the phenyl ring can influence the reactivity of the vinyl group. This electronic effect can be significant in reactions where the electron density of the double bond is crucial, such as in electrophilic additions or in determining the monomer reactivity ratios in copolymerization. Furthermore, aryl vinyl ethers are utilized as building blocks in more complex organic syntheses, and the chloro-substituent in Benzene, 1-chloro-4-(ethenyloxy)- offers a potential site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, expanding its synthetic utility.
Recent research has focused on the synthesis of novel functional vinyl ether monomers to create polymers with tailored properties. For example, halogen-bonding vinyl ether monomers have been developed for use in cationic polymerization. nih.gov In this context, the chloro-substituent of Benzene, 1-chloro-4-(ethenyloxy)- could potentially engage in specific intermolecular interactions, influencing the macroscopic properties of materials derived from it. Vinyl ether monomers are also employed as reactive diluents in applications like UV-curable coatings and inks. uychem.com
Historical Perspectives on Ethenyloxyaromatic Compounds
The history of ethenyloxyaromatic compounds, or aryl vinyl ethers, is intertwined with the broader development of vinyl ether synthesis. One of the earliest mentions of a vinyl ether dates back to 1887, when Friedrich W. Semmler first described the compound now known as divinyl ether. woodlibrarymuseum.org The industrial importance of vinyl ethers grew significantly in the 1930s, largely due to the work of Walter Reppe at I. G. Farbenindustrie, who developed methods for their synthesis from acetylene (B1199291). nih.gov
Early methods for the preparation of aryl vinyl ethers were often challenging, requiring harsh reaction conditions. These methods included the reaction of phenols with acetylene under high pressure and temperature, or the dehydrohalogenation of aryl 2-haloethyl ethers using strong bases. researchgate.net For example, vinyl phenyl ether was prepared by heating 2-bromoethyl phenyl ether with an excess of powdered potassium hydroxide. google.com Another historical approach involved the use of vinylating agents like vinyl chloride in the presence of a base. google.com
A significant advancement in the synthesis of aryl vinyl ethers was the development of methods that avoided the direct use of acetylene gas, which is difficult to handle. One such method, developed by Donald J. Foster and Erich Tobler, involved the reaction of aryl hydroxyl compounds with divinylmercury. google.com This allowed for the preparation of various vinyl aryl ethers, including those with halogen substituents. google.com
In the mid-20th century, the research of Russian scientists A. E. Favorsky and M. F. Shostakovsky was pivotal in developing an original method for obtaining vinyl ethers without the need to dilute acetylene with inert gases. multijournals.org Their work not only advanced the technology of vinyl ether production from laboratory scale to industrial implementation but also led to the development of related medical products. multijournals.org
More contemporary synthetic strategies have focused on developing milder and more efficient catalytic methods. These include iridium-catalyzed processes for the vinylation of alcohols and phenols using vinyl acetate (B1210297) as the vinyl source, and copper-catalyzed cross-coupling reactions of phenols with vinyl halides. organic-chemistry.orgorgsyn.org The evolution of these synthetic methods has made a wider variety of substituted aryl vinyl ethers, including Benzene, 1-chloro-4-(ethenyloxy)-, more accessible for research and potential applications.
Structural Framework and Nomenclature Conventions for Aryl Ethers
Ethers are a class of organic compounds that feature an oxygen atom connected to two alkyl or aryl groups, with the general formula R-O-R'. nist.gov When one of these groups is an aryl group (a substituted or unsubstituted phenyl ring) and the other is a vinyl group, the compound is classified as an aryl vinyl ether. The oxygen atom in ethers is generally sp³ hybridized, leading to a bent molecular geometry similar to that of water and alcohols. nist.gov
The nomenclature of ethers can follow two main conventions: common names and IUPAC (International Union of Pure and Applied Chemistry) names. The common name is formed by listing the two groups attached to the oxygen alphabetically, followed by the word "ether". nist.gov Thus, for the compound , the common name is 4-chlorophenyl vinyl ether .
The IUPAC system of nomenclature treats ethers as hydrocarbons in which a hydrogen atom is replaced by an alkoxy (-OR) or aryloxy (-OAr) group. multijournals.org The larger of the two groups attached to the oxygen is considered the parent hydrocarbon. In the case of Benzene, 1-chloro-4-(ethenyloxy)-, the benzene ring is the larger group. The CH₂=CH-O- group is termed an "ethenyloxy" or "vinyloxy" group. Therefore, the systematic IUPAC name is Benzene, 1-chloro-4-(ethenyloxy)- .
The structural framework of Benzene, 1-chloro-4-(ethenyloxy)- consists of a planar benzene ring substituted with a chlorine atom at the para-position (position 4) relative to the ethenyloxy group. The chlorine atom, being electronegative, influences the electron distribution within the aromatic ring and, by extension, the properties of the ether linkage and the vinyl group. The vinyl group itself is planar. The C-O-C bond angle in ethers is typically close to the tetrahedral angle of 109.5°, although steric and electronic effects can cause deviations. nist.gov
Physicochemical Properties of Benzene, 1-chloro-4-(ethenyloxy)-
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClO |
| Molecular Weight | 154.60 g/mol |
| Appearance | Data not widely available |
| Boiling Point | Data not widely available |
| Melting Point | Data not widely available |
| CAS Number | 22043-35-8 |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-ethenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDULJDRDAYLILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464648 | |
| Record name | Benzene, 1-chloro-4-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-56-2 | |
| Record name | 1-Chloro-4-(ethenyloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Benzene, 1 Chloro 4 Ethenyloxy
Diverse Synthetic Routes to Aryl Vinyl Ethers
The creation of the vinyl ether linkage to an aromatic ring can be achieved through several synthetic strategies. These methods range from classical approaches requiring harsh conditions to more recent, milder techniques that offer greater functional group tolerance.
Conventional Synthetic Pathways
Historically, the synthesis of aryl vinyl ethers has been dominated by two primary methods: the addition of phenols to acetylene (B1199291) and the dehydrohalogenation of aryl 2-haloethyl ethers. datapdf.com Both of these procedures typically necessitate the use of strong bases and elevated temperatures, which can limit their applicability with sensitive substrates and often result in modest yields. datapdf.com
Another long-standing and versatile method for ether formation is the Williamson ether synthesis. francis-press.comfrancis-press.com This reaction involves the coupling of an alkoxide, in this case, a phenoxide, with an alkyl halide. francis-press.comfrancis-press.com For the synthesis of "Benzene, 1-chloro-4-(ethenyloxy)-", this would involve the reaction of a 4-chlorophenoxide with a vinyl halide. However, the Williamson ether synthesis can be challenging with vinyl halides due to their lower reactivity compared to alkyl halides and the potential for competing elimination reactions, especially under the strongly basic conditions required to form the phenoxide. masterorganicchemistry.com
Emerging Preparative Techniques
To circumvent the limitations of conventional methods, significant research has been directed towards developing milder and more efficient synthetic routes.
Transition Metal-Catalyzed Cross-Coupling Reactions: A prominent modern approach involves the transition metal-catalyzed cross-coupling of phenols with vinylating agents.
Copper-Catalyzed Vinylation: Copper-promoted reactions have shown considerable promise. One such method utilizes a copper(II)-promoted coupling of phenols with a vinylating agent like tetravinyltin. datapdf.com This reaction can proceed at room temperature, offering a significantly milder alternative to traditional methods. datapdf.com Another approach involves a nickel/copper catalytic system for the cross-coupling of phenols and vinyl halides, providing a versatile route to a variety of aryl vinyl ethers. organic-chemistry.org
Palladium-Catalyzed Vinylation: Palladium catalysts are also effective for the synthesis of aryl vinyl ethers. For instance, palladium-catalyzed vinylation of phenols can be achieved using vinyl acetate (B1210297) as the vinylating agent. researchgate.net
Iridium-Catalyzed Transvinylation: Iridium-catalyzed transfer vinylation from vinyl esters to alcohols (including phenols) provides another versatile and practical route. researchgate.netorgsyn.org
Other Modern Methods:
Direct Vinylation with Ethyne (B1235809): Researchers have developed methods for the direct vinylation of phenols using gaseous ethyne in the presence of a tin tetrachloride-tributylamine reagent (SnCl4-Bu3N). scispace.com This approach is advantageous due to the low cost of ethyne. scispace.com
Reaction with Vinyl Thianthrenium Salts: A recently developed vinylating reagent, vinyl thianthrenium tetrafluoroborate, has proven to be a practical and versatile option for the vinylation of various compounds, including phenols. nih.govacs.org This bench-stable crystalline reagent can be prepared directly from ethylene (B1197577) gas. nih.govacs.org
Precursor Compounds and their Synthetic Utility
The successful synthesis of "Benzene, 1-chloro-4-(ethenyloxy)-" is critically dependent on the selection and reactivity of its precursor compounds: a halogenated phenol (B47542) and a vinylating reagent.
Halogenated Phenols as Synthetic Intermediates
The key phenolic precursor for the target compound is 4-chlorophenol (B41353). sigmaaldrich.com This compound serves as the source of the chloro-substituted aromatic ring. In many synthetic routes, the phenolic proton of 4-chlorophenol is first removed by a base to form the more nucleophilic 4-chlorophenoxide anion. This anion then attacks the electrophilic vinylating reagent to form the desired ether linkage. The presence of the electron-withdrawing chlorine atom on the phenol can influence the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide.
The table below provides some key properties of the primary phenolic precursor:
| Property | Value |
| Chemical Name | 4-Chlorophenol |
| CAS Number | 106-48-9 |
| Molecular Formula | C₆H₅ClO |
| Molecular Weight | 128.56 g/mol |
| Boiling Point | 220 °C |
| Melting Point | 42-43 °C |
Data sourced from various chemical suppliers.
Vinylating Reagents and their Reactivity
The vinylating reagent provides the crucial "ethenyloxy" or vinyl group (CH₂=CH-). A variety of reagents can be employed, each with its own reactivity profile and compatibility with different reaction conditions. wikipedia.org
Common vinylating agents include:
Vinyl Halides (e.g., vinyl bromide, vinyl chloride): These are classic electrophiles used in Williamson-type syntheses. Their reactivity follows the trend of vinyl iodide > vinyl bromide > vinyl chloride. francis-press.com
Acetylene (Ethyne): Used in direct vinylation reactions, often catalyzed by metals. scispace.comchempedia.info
Vinyl Acetate: Employed in transition metal-catalyzed transvinylation reactions. researchgate.netorgsyn.org
Organotin Reagents (e.g., tetravinyltin, tributyl(vinyl)tin): Utilized in copper-catalyzed cross-coupling reactions. datapdf.com
Vinyl Thianthrenium Salts: A modern, stable, and highly reactive vinylating agent. nih.govacs.org
The choice of vinylating reagent is often dictated by the chosen synthetic methodology. For instance, milder, catalytic methods often employ less reactive but more functional group-tolerant vinylating agents like vinyl acetate or organotin compounds.
Optimization Strategies for Reaction Yield and Selectivity
Maximizing the yield and selectivity of the synthesis of "Benzene, 1-chloro-4-(ethenyloxy)-" requires careful optimization of several reaction parameters.
Key Optimization Parameters:
| Parameter | Influence on Reaction |
| Catalyst System | The choice of metal (e.g., Cu, Pd, Ir) and ligand can significantly impact catalytic activity and selectivity. organic-chemistry.orgresearchgate.net |
| Base | The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) are crucial for deprotonating the phenol without causing side reactions. datapdf.comnih.gov |
| Solvent | The polarity and boiling point of the solvent (e.g., acetonitrile (B52724), THF, DMF) can affect reaction rates and solubility of reactants. masterorganicchemistry.comnih.gov |
| Temperature | Reaction temperature influences the rate of reaction but can also lead to decomposition or side reactions if too high. datapdf.com |
| Reactant Stoichiometry | The ratio of the phenol to the vinylating reagent can be adjusted to drive the reaction to completion and minimize byproducts. |
For example, in the copper-promoted vinylation of phenols with tetravinyltin, it was found that using acetonitrile as the solvent under an oxygen atmosphere led to a mild and efficient procedure. datapdf.com In another study on the synthesis of aryl vinyl ethers via substitution of a functionalized allyl bromide, refluxing in acetonitrile with potassium carbonate as the base provided good to excellent yields. nih.gov The optimization of these parameters is essential for developing a robust and economically viable synthesis of "Benzene, 1-chloro-4-(ethenyloxy)-".
Reaction Mechanisms and Chemical Transformations of Benzene, 1 Chloro 4 Ethenyloxy
Electrophilic and Nucleophilic Addition Reactions
The electron-rich carbon-carbon double bond of the vinyloxy group is susceptible to attack by both electrophiles and nucleophiles.
Regioselectivity and Stereoselectivity in Addition Processes
The addition of electrophiles to vinyl ethers, such as 4-chlorophenyl vinyl ether, is a well-studied process. stackexchange.com The regioselectivity of these reactions is governed by the electronic properties of the ether oxygen and the aromatic ring. The oxygen atom, through its lone pairs, can stabilize an adjacent carbocation, directing electrophilic attack to the β-carbon of the vinyl group. This results in the formation of a more stable α-oxy carbocation intermediate. stackexchange.com The stereoselectivity of these additions can be influenced by the reaction mechanism and the structure of the starting material. masterorganicchemistry.com For instance, concerted reaction mechanisms often lead to a high degree of stereoselectivity. masterorganicchemistry.com
The addition of nucleophiles to the vinyl group of similar compounds, such as vinyl-substituted pyrimidines, has been shown to be highly selective. nih.gov A variety of nitrogen, oxygen, and sulfur-centered nucleophiles can undergo selective addition across the vinyl function. nih.gov
Mechanistic Investigations of Vinyloxy Group Reactivity
The reactivity of the vinyloxy group is central to the chemical behavior of 4-chlorophenyl vinyl ether. Mechanistic studies of vinyl ether hydrolysis have shown that the reaction proceeds via rate-determining proton transfer from a catalyzing acid to the substrate. arkat-usa.org This is supported by the observation of a normal hydronium-ion isotope effect (kH/kD > 1). arkat-usa.org
The reactivity of vinyl ethers in addition reactions is also influenced by the conformation of the molecule. For example, the rate of acid-catalyzed hydrolysis of the vinyl ether group in 4-methoxy-1,2-dihydronaphthalene (B8803084) is lower than that of 3-methoxyindene. arkat-usa.org This difference is attributed to the non-coplanar arrangement of the vinyl and benzene (B151609) groups in the dihydronaphthalene, which reduces the ability of the benzene ring to stabilize the positive charge that develops during the rate-determining step. arkat-usa.org
Substitution Reactions on the Aromatic Ring
The chloro-substituted benzene ring of 4-chlorophenyl vinyl ether can undergo various substitution reactions.
Halogenation and Related Aromatic Transformations
Aromatic ethers readily participate in electrophilic substitution reactions, including halogenation. numberanalytics.com The ether group is an activating group and directs incoming electrophiles to the ortho and para positions. In the case of 4-chlorophenyl vinyl ether, the para position is already occupied by the chloro substituent, so electrophilic substitution would be expected to occur primarily at the ortho position to the vinyloxy group.
Functional Group Interconversions on the Chloro-Substituted Benzene Moiety
The chlorine atom on the benzene ring represents a site for functional group interconversion. solubilityofthings.comnumberanalytics.com One common transformation is nucleophilic aromatic substitution, where the chloride acts as a leaving group. libretexts.org However, aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides due to the partial double bond character of the carbon-halogen bond. ncerthelp.com The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring. ncerthelp.com
Another important reaction is the conversion of the aryl halide to an organometallic reagent, such as a Grignard or organolithium reagent, which can then be used to form new carbon-carbon bonds.
Rearrangement and Cyclization Pathways
Vinyl ethers are known to undergo rearrangement reactions, most notably the Claisen rearrangement. The classic Claisen rearrangement involves the numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgbyjus.comlibretexts.org While 4-chlorophenyl vinyl ether itself is not an allyl vinyl ether, it can be a precursor to substrates that can undergo such rearrangements.
Vinyl ethers can also participate in cyclization reactions. For instance, the rearrangement of 2-(vinyloxy)alkyl radicals to 4-ketobutyl radicals proceeds through a two-step mechanism involving an initial cyclization. researchgate.net
Catalytic Aspects in Benzene, 1-chloro-4-(ethenyloxy)- Chemistry
The catalytic chemistry of Benzene, 1-chloro-4-(ethenyloxy)- is dominated by transformations involving the aryl chloride and the vinyl ether groups. These functionalities allow for a range of catalytic reactions, including cross-coupling, arylation, and reduction, facilitated by both homogeneous and heterogeneous catalysts.
Homogeneous Catalysis Applications
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity for the transformation of Benzene, 1-chloro-4-(ethenyloxy)-. Palladium complexes are particularly prominent in mediating these reactions.
One of the key transformations is the Heck-type arylation of the vinyl ether moiety. In this reaction, the vinyl ether can be coupled with aryl halides to form substituted stilbene-like structures. The regioselectivity of this reaction, determining whether the aryl group adds to the α- or β-position of the vinyl ether, can be controlled by the choice of ligands and reaction conditions. For instance, the use of specific phosphine (B1218219) ligands can direct the arylation to a particular position. nih.govrsc.org
A study on the regioselective vinylation of electron-rich olefins, such as vinyl ethers, with substituted styrenes (which are structurally similar to the product of a Heck reaction with Benzene, 1-chloro-4-(ethenyloxy)-) provides insight into the conditions that could be applied. The reaction of β-bromostyrene with butyl vinyl ether, catalyzed by Pd(OAc)₂ and a phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) in a solvent like DMSO with an organic base, proceeds with high regioselectivity. acs.org These conditions could potentially be adapted for the self-coupling or cross-coupling reactions of Benzene, 1-chloro-4-(ethenyloxy)-.
Detailed research into the Heck-type arylations of vinyl ethers has shown that a variety of factors, including the palladium precursor, the nature of the ligand, the solvent, and additives, all play a crucial role in determining the outcome of the reaction. For example, in the arylation of benzyl (B1604629) vinyl ether, a combination of Pd(OAc)₂ and dppp (B1165662) in DMF was found to be effective for achieving high α-selectivity. nih.gov
The following table summarizes representative conditions for the Heck-type arylation of a vinyl ether, which can be considered analogous to reactions involving Benzene, 1-chloro-4-(ethenyloxy)-.
| Entry | Aryl Halide | Vinyl Ether | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | p-Methoxy-β-bromostyrene | Butyl vinyl ether | Pd(OAc)₂, dppp | DMSO | NEt₃ | 115 | 3 | 92 |
| 2 | β-Bromostyrene | Butyl vinyl ether | Pd(OAc)₂, dppp | DMSO | NEt₃ | 115 | 4 | 96 |
| 3 | p-Acetyl-β-bromostyrene | Butyl vinyl ether | Pd(OAc)₂, dppp | DMSO | NEt₃ | 115 | 5 | 85 |
| 4 | p-Trifluoromethyl-β-bromostyrene | Butyl vinyl ether | Pd(OAc)₂, dppp | DMSO | NEt₃ | 115 | 6 | 88 |
Beyond Heck-type reactions, the aryl chloride group of Benzene, 1-chloro-4-(ethenyloxy)- is a handle for other palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.govlibretexts.orgacs.org The Suzuki-Miyaura coupling would involve the reaction of the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base to form a C-C bond. libretexts.org The Buchwald-Hartwig amination would allow for the formation of a C-N bond by coupling the aryl chloride with an amine. nih.govacs.org While specific examples with Benzene, 1-chloro-4-(ethenyloxy)- as the substrate are not prevalent in the literature, the general applicability of these reactions to aryl chlorides is well-established.
Heterogeneous Catalysis in Synthetic Transformations
Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of ease of separation and recyclability. For Benzene, 1-chloro-4-(ethenyloxy)-, heterogeneous catalysis can be employed for various transformations, particularly for the reduction of the vinyl group or the aromatic ring.
Catalytic hydrogenation is a prominent example of a heterogeneously catalyzed reaction. In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, the ethenyloxy group can be selectively hydrogenated to an ethoxy group. The hydrogenation of the aromatic ring would require more forcing conditions. The general mechanism involves the adsorption of the unsaturated compound and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.
While specific studies on the heterogeneous catalytic hydrogenation of Benzene, 1-chloro-4-(ethenyloxy)- are not widely reported, the principles of catalytic hydrogenation of vinyl ethers and chlorobenzenes are well understood. The choice of catalyst, solvent, temperature, and pressure can influence the selectivity and efficiency of the reduction.
The development of novel heterogeneous catalysts, such as metal-organic frameworks (MOFs) and supported metal nanoparticles, is an active area of research. researchgate.netmdpi.com These materials could offer enhanced activity and selectivity for the transformations of Benzene, 1-chloro-4-(ethenyloxy)-, including cross-coupling reactions under heterogeneous conditions. libretexts.org
Polymerization Studies of Benzene, 1 Chloro 4 Ethenyloxy and Its Derivatives
Cationic Polymerization of Aryl Vinyl Ethers
Cationic polymerization is a principal method for polymerizing vinyl ethers, which are highly reactive monomers due to their electron-rich double bonds. nih.gov The presence of the aryl group in aryl vinyl ethers introduces unique electronic effects and potential side reactions compared to their alkyl counterparts.
Initiation and Propagation Mechanisms
The cationic polymerization of vinyl ethers proceeds via a chain-growth mechanism initiated by the formation of a carbocationic active center. nih.gov This process can be broken down into several key steps:
Propagation: The newly formed carbocationic chain end then attacks the double bond of another monomer molecule. This process repeats, adding more monomer units and propagating the polymer chain. nih.govslideserve.com The rate of propagation is generally very high, especially at low temperatures. nih.govmdpi.com
However, the polymerization of aryl vinyl ethers like phenyl vinyl ether (PhVE) is often complicated by a significant side reaction: intramolecular Friedel–Crafts alkylation. In this reaction, the propagating carbocationic chain end can attack the electron-rich aromatic ring of its own monomer unit instead of another monomer molecule. This leads to the formation of low-molecular-weight oligomers with cyclic structures rather than high-molecular-weight linear polymers. acs.org Researchers have attempted to mitigate this side reaction by introducing electron-withdrawing groups onto the aromatic ring. For instance, the polymerization of 4-chlorophenyl vinyl ether (ClPhVE), the subject of this article, was investigated with the expectation that the inductively electron-withdrawing chloro group would decrease the electron density of the ring and suppress the Friedel-Crafts reaction. However, these attempts still resulted in low-molecular-weight products, similar to those from unsubstituted PhVE. acs.org
Influence of Initiators and Solvents on Polymerization Kinetics
The kinetics of cationic polymerization are highly sensitive to the choice of initiator, co-initiator, solvent, and temperature.
Initiators and Catalysts: A wide variety of initiating systems have been explored. Strong Lewis acids like boron trifluoride etherate (BF₃·Et₂O) and tin tetrachloride (SnCl₄) are effective catalysts. nih.govacs.org Organocatalysts, such as the highly acidic 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP), have also been successfully used to initiate vinyl ether polymerization with living characteristics. nih.gov In some systems, a combination of catalysts can be used to accelerate the reaction. For example, the addition of SnCl₄ as an accelerator was found to significantly increase the polymerization rate of certain functionalized vinyl ethers. nih.gov The choice of initiator can also influence the stereochemistry of the resulting polymer. nih.gov
Solvents: The polarity and nucleophilicity of the solvent play a crucial role. Non-polar solvents like toluene (B28343) and hexane (B92381) are commonly used. nih.govacs.org More polar solvents, such as dichloromethane, can also be employed. acs.org The solvent can affect the stability of the propagating carbocation and the position of the equilibrium between active and dormant species in living polymerization systems, thereby influencing both the rate and control of the polymerization. rsc.org In a notable departure from conventional methods that require strict anhydrous conditions in chlorinated solvents, researchers have also developed systems for the cationic polymerization of vinyl ethers in aqueous media. mdpi.com
Temperature: Cationic polymerizations are often conducted at low temperatures (e.g., -78 °C) to suppress chain-transfer and termination reactions, which allows for better control over the process. nih.govacs.org Lowering the temperature generally increases the stereoregularity of the resulting polymer. acs.orgrsc.org However, in some aqueous systems using B(C₆F₅)₃ as a co-initiator, the polymerization rate was observed to decrease at lower temperatures, contrary to traditional cationic polymerizations. mdpi.com
The following table summarizes the results from the cationic polymerization of Phenyl Vinyl Ether (PhVE) under various conditions, illustrating the impact of different initiators and solvents.
acs.orgControl over Molecular Weight and Architecture in Cationic Processes
Significant advancements have been made in controlling the cationic polymerization of vinyl ethers to produce well-defined polymers with predictable molecular weights, narrow molecular weight distributions (dispersity, Đ), and specific architectures.
Living Cationic Polymerization: This technique minimizes chain-transfer and termination reactions, allowing polymer chains to grow at a constant rate until all the monomer is consumed. acs.org This is often achieved by establishing a rapid and reversible equilibrium between a small number of active (propagating) carbocationic species and a large majority of dormant (non-propagating) species. rsc.org Systems like initiator/Lewis acid combinations in the presence of added bases or specific counter-anions are used to achieve this control. rsc.org
Cationic RAFT Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been adapted for cationic systems. This method uses a chain transfer agent (CTA), such as a dithiocarbamate (B8719985) or trithiocarbonate, to mediate the polymerization, providing excellent control over molecular weight and resulting in low dispersity (Đ ≈ 1.1). nih.govnih.gov
Stereocontrol: The architecture of the polymer chain can also be controlled at a microstructural level by influencing its tacticity. By using bulky Lewis acid catalysts or chiral Brønsted acids, highly isotactic poly(vinyl ether)s can be synthesized. nih.govacs.org The isotacticity, which refers to the stereochemical arrangement of the side chains, can be influenced by the initiator system, monomer structure, and temperature. nih.govrsc.org
External Stimuli: Modern approaches utilize external stimuli like light or electricity to control the polymerization. nih.govacs.org Photocatalysts can be used to initiate and control the polymerization in response to light, allowing for temporal regulation of chain growth. cornell.edu Similarly, electrochemical methods have been developed where applying an oxidizing current can regulate the process, enabling the synthesis of polymers with narrow dispersities and block copolymers. acs.org
Copolymerization with Other Monomers
Copolymerization involves polymerizing two or more different monomers together, allowing for the synthesis of materials that combine the properties of the individual homopolymers. acs.org Benzene (B151609), 1-chloro-4-(ethenyloxy)- can be copolymerized with other vinyl monomers to tailor the final properties of the polymer.
Reactivity Ratios in Copolymerization Systems
In a copolymerization reaction, the composition and sequence distribution of the resulting copolymer are determined by the relative reactivities of the monomers towards the different propagating chain ends. These relative reactivities are quantified by reactivity ratios, r₁ and r₂. 182.160.97
r₁ = k₁₁/k₁₂ : The ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant for it adding a monomer 2 (k₁₂).
r₂ = k₂₂/k₂₁ : The ratio of the rate constant for a propagating chain ending in monomer 2 adding another monomer 2 (k₂₂) to the rate constant for it adding a monomer 1 (k₂₁).
The values of the reactivity ratios dictate the type of copolymer formed:
Ideal/Random Copolymer (r₁r₂ = 1): The two monomers show no preference for which monomer they add, leading to a random distribution in the chain. 182.160.97stanford.edu
Alternating Copolymer (r₁ ≈ r₂ ≈ 0): Each monomer prefers to react with the other, leading to a highly alternating sequence. 182.160.97stanford.edu
Block Copolymer (r₁ > 1 and r₂ > 1): Each propagating chain end prefers to add its own type of monomer, leading to long sequences of each monomer. This behavior is rare. 182.160.97
Statistical Copolymer: Most cases fall between these extremes, where the monomer sequence is statistically determined by the reactivity ratios and the monomer feed composition. 182.160.97
The following table provides examples of reactivity ratios for various monomer pairs in copolymerization.
182.160.97Synthesis of Statistical and Block Copolymers
The synthesis of copolymers containing aryl vinyl ether units can be achieved through various strategies.
Statistical Copolymers: These are typically synthesized by simply polymerizing a mixture of the two monomers. The final composition depends on the initial feed ratio and the reactivity ratios. Since vinyl ethers are electron-rich and readily undergo cationic polymerization, while monomers like acrylates are electron-deficient and favor radical or anionic polymerization, creating statistical copolymers can be challenging. acs.org However, systems that can accommodate both monomer types or switch between mechanisms are being developed.
Block Copolymers: These are composed of long, distinct blocks of each monomer type. They are highly valued for their ability to self-assemble into ordered nanostructures. Synthesizing block copolymers requires controlled or living polymerization techniques. A common strategy is sequential monomer addition, where one monomer is polymerized to completion, and then the second monomer is added to the living polymer chains to grow the second block. nih.gov Another powerful approach is to use a "mechanistic transformation," where a polymer formed by one type of polymerization (e.g., radical) is equipped with an end group that can initiate a different type of polymerization (e.g., cationic) for the second block. acs.orgnih.gov For example, block copolymers have been synthesized by combining cationic RAFT polymerization of a vinyl ether with a photochemically controlled radical polymerization of an acrylate. nih.govacs.org
Advanced Polymerization Techniques
The polymerization of vinyl ethers is predominantly achieved through cationic mechanisms due to the electron-rich nature of the double bond, which stabilizes the propagating carbocationic active center. nih.gov Advanced polymerization techniques have been developed to control these processes with high precision, leading to polymers with well-defined characteristics.
Controlled/living polymerization represents a class of methods that suppress irreversible chain-transfer and termination reactions, enabling the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (polydispersity index, PDI ≈ 1), and well-defined end-group functionalities. cmu.edue-bookshelf.de For vinyl ethers, living cationic polymerization is the most established controlled method.
Living cationic polymerization of monomers like "Benzene, 1-chloro-4-(ethenyloxy)-" is typically achieved by using an initiating system composed of a weak Lewis acid in conjunction with a proton source (initiator) and often an added Lewis base. core.ac.uk This combination reversibly activates the dormant polymer chain end, allowing for the sequential addition of monomer units while keeping the concentration of the active propagating species low and constant. This minimizes side reactions that would terminate the polymer chain. nih.gov
A prominent example of this control is the "grafting-from" technique, where a macromolecular initiator is used to grow new polymer chains. acs.org For instance, a precursor polymer containing initiating sites can be used to start the living cationic polymerization of a vinyl ether. The polymerization of isobutyl vinyl ether (IBVE), a model vinyl ether, has been demonstrated using a multifunctional initiator with an ethyl aluminum dichloride (EtAlCl₂) activator and dioxane as an added base. acs.org This system maintains the living character of the polymerization, as evidenced by a linear increase in molecular weight with monomer conversion and low PDI values. acs.org Similar conditions could be applied to "Benzene, 1-chloro-4-(ethenyloxy)-" to produce well-defined homopolymers or polymer grafts.
The following table, adapted from studies on a similar living cationic system, illustrates the high degree of control achievable. acs.org
| Reaction Time (h) | Monomer Conversion (%) | Mn,theory ( g/mol ) | Mn,SEC ( g/mol ) | PDI (Mw/Mn) |
| 1 | 45 | 4,600 | 4,800 | 1.10 |
| 2 | 65 | 6,600 | 6,900 | 1.08 |
| 5 | 88 | 8,900 | 9,200 | 1.06 |
| 12 | 99 | 10,000 | 10,400 | 1.05 |
This table demonstrates the controlled nature of living cationic polymerization, showing predictable molecular weight (Mn) and low polydispersity index (PDI) over time.
Further advancements in this field include:
Photoinitiated Cationic Polymerization : Systems using photoinitiators can trigger polymerization upon UV irradiation. For some vinyl ethers, this has been shown to proceed via a pseudoliving mechanism. researchgate.net
Stereoselective Polymerization : By designing chiral counterions, it is possible to control the stereochemistry of monomer addition during cationic polymerization. nsf.gov This catalyst-controlled approach can produce highly isotactic poly(vinyl ether)s, which dramatically influences the material's physical and mechanical properties. nsf.gov
Transformation Polymerizations : Polymers of "Benzene, 1-chloro-4-(ethenyloxy)-" synthesized via living cationic polymerization possess a terminal functionality that can be used to initiate a different type of controlled polymerization. For example, a living carbocationic polymerization can be transformed into a living radical process like Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of novel block copolymers from monomers that cannot be polymerized by the same mechanism. cmu.edu
Based on available scientific literature, there are no reported studies on the cyclopolymerization of "Benzene, 1-chloro-4-(ethenyloxy)-." Cyclopolymerization is a specialized process that typically requires non-conjugated diene monomers (or related structures) that can undergo intramolecular cyclization followed by intermolecular propagation to form cyclic repeating units within the polymer backbone. As a mono-vinyl compound, "Benzene, 1-chloro-4-(ethenyloxy)-" is not a suitable candidate for this type of polymerization without prior chemical modification into a divinyl analog.
Post-Polymerization Functionalization of Polymers Containing Benzene, 1-chloro-4-(ethenyloxy)- Units
Post-polymerization functionalization is a powerful strategy for synthesizing functional polymers by chemically modifying a pre-formed precursor polymer. nih.govwiley-vch.de This approach allows for the introduction of a wide variety of functional groups that might not be compatible with the conditions of the initial polymerization reaction. researchgate.net
Poly(1-chloro-4-(ethenyloxy)benzene) is an excellent substrate for post-polymerization modification due to the presence of the chloro-substituent on the pendant phenyl ring. The carbon-chlorine bond is susceptible to a range of chemical transformations, particularly nucleophilic aromatic substitution reactions, without compromising the integrity of the poly(vinyl ether) main chain.
Potential functionalization reactions include:
Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides to introduce new functionalities. For example, reaction with an amine would yield a polymer with pendant aniline (B41778) groups, while reaction with sodium azide (B81097) would install an azide group, which is highly useful for subsequent "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Suzuki and other Cross-Coupling Reactions : The C-Cl bond can serve as a handle for palladium-catalyzed cross-coupling reactions, allowing for the attachment of aryl, alkyl, or other organic fragments to the polymer side chain.
Grafting-From Polymerization : As discussed previously, a sophisticated form of functionalization involves using initiating sites on a polymer backbone to grow new polymer chains. acs.org While the example involved initiating sites incorporated into the monomer, one could envision modifying the chloro-phenyl group to become an initiator for a secondary polymerization, leading to the formation of well-defined graft copolymers.
The table below illustrates some potential pathways for the functionalization of a polymer containing "Benzene, 1-chloro-4-(ethenyloxy)-" units.
| Reagent | Reaction Type | Resulting Functional Group | Potential Application |
| Sodium Azide (NaN₃) | Nucleophilic Substitution | Azide (-N₃) | Click chemistry, bioconjugation |
| Ammonia (NH₃) or Amines (R-NH₂) | Nucleophilic Substitution (Buchwald-Hartwig) | Amine (-NH₂) | pH-responsive materials, further functionalization |
| Boronic Acid (R-B(OH)₂) / Pd Catalyst | Suzuki Coupling | Aryl/Alkyl Group (-R) | Tuning of optical/electronic properties |
| Thiol (R-SH) | Nucleophilic Substitution | Thioether (-SR) | Metal coordination, nanoparticle stabilization |
This table outlines several conceptual post-polymerization modification strategies for introducing diverse functionalities onto a polymer backbone derived from "Benzene, 1-chloro-4-(ethenyloxy)-".
This versatility makes polymers derived from "Benzene, 1-chloro-4-(ethenyloxy)-" highly attractive for creating advanced materials with tailored properties for a wide range of applications. nih.gov
Compound Names
| Common Name/Abbreviation | IUPAC Name |
| 4-Chlorophenyl vinyl ether | Benzene, 1-chloro-4-(ethenyloxy)- |
| Isobutyl vinyl ether (IBVE) | 1-(Ethenyloxy)-2-methylpropane |
| Ethyl aluminum dichloride (EtAlCl₂) | Dichloro(ethyl)alumane |
| Dioxane | 1,4-Dioxane |
| Sodium Azide | Sodium azide |
| Ammonia | Ammonia |
| Boronic Acid | Boronic acid |
| Thiol | Thiol |
| Polystyrene | Poly(1-phenylethene) |
| Divinylbenzene | 1,4-Diethenylbenzene |
| Chlorotrifluoroethylene (B8367) (CTFE) | 1-Chloro-1,2,2-trifluoroethene |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "Benzene, 1-chloro-4-(ethenyloxy)-." By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed insights into the chemical environment of each atom can be obtained.
The ¹H NMR spectrum of "Benzene, 1-chloro-4-(ethenyloxy)-" provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is expected to exhibit distinct signals for the aromatic protons and the vinyl group protons.
The aromatic region will display signals corresponding to the four protons on the benzene (B151609) ring. Due to the influence of the chloro and vinyloxy substituents, these protons are not chemically equivalent. The protons ortho to the vinyloxy group (H-2 and H-6) are expected to be shielded compared to those ortho to the chloro group (H-3 and H-5), resulting in separate signals. These will likely appear as two distinct doublets, characteristic of a para-substituted benzene ring.
The vinyl group will give rise to a characteristic AMX spin system. The proton on the carbon attached to the oxygen (H-A) will appear as a doublet of doublets due to coupling with the two terminal vinyl protons (H-M and H-X). The terminal protons themselves will also appear as doublets of doublets, with distinct coupling constants for cis and trans relationships to the H-A proton, as well as a geminal coupling to each other.
Predicted ¹H NMR Data for Benzene, 1-chloro-4-(ethenyloxy)-
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2, H-6 | 6.90 - 7.10 | d | ~9.0 |
| H-3, H-5 | 7.20 - 7.40 | d | ~9.0 |
| H-A | 6.50 - 6.70 | dd | J_trans ≈ 14.0, J_cis ≈ 6.5 |
| H-M | 4.70 - 4.90 | dd | J_trans ≈ 14.0, J_gem ≈ 2.0 |
| H-X | 4.40 - 4.60 | dd | J_cis ≈ 6.5, J_gem ≈ 2.0 |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For "Benzene, 1-chloro-4-(ethenyloxy)-," a total of eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments.
The benzene ring will show four signals. The carbon atom bonded to the oxygen of the vinyloxy group (C-1) will be significantly deshielded, appearing at a high chemical shift. The carbon atom bonded to the chlorine atom (C-4) will also be deshielded, though to a lesser extent. The remaining four aromatic carbons (C-2, C-6 and C-3, C-5) will appear at intermediate chemical shifts.
The two carbons of the vinyl group will also give rise to two distinct signals. The terminal methylene carbon (=CH₂) will be more shielded than the carbon atom bonded to the oxygen (-CH=).
Predicted ¹³C NMR Data for Benzene, 1-chloro-4-(ethenyloxy)-
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 155 - 160 |
| C-2, C-6 | 118 - 122 |
| C-3, C-5 | 129 - 133 |
| C-4 | 128 - 132 |
| -CH= | 147 - 151 |
| =CH₂ | 95 - 99 |
To further confirm the structural assignments from 1D NMR, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For "Benzene, 1-chloro-4-(ethenyloxy)-," cross-peaks would be observed between the adjacent aromatic protons (H-2/H-3 and H-5/H-6) and among all three vinyl protons (H-A, H-M, and H-X), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. hmdb.calibretexts.org An HSQC spectrum would show cross-peaks between H-2/C-2, H-6/C-6, H-3/C-3, H-5/C-5, H-A/-CH=, and H-M, H-X/=CH₂, definitively assigning the proton and carbon signals of the respective CH groups. hmdb.calibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.eduresearchgate.net For instance, the vinyl proton H-A would show a correlation to the aromatic carbon C-1, and the aromatic protons H-2 and H-6 would show correlations to the vinyl carbon -CH=, confirming the connection between the vinyl ether group and the benzene ring. columbia.eduresearchgate.net
Solid-State NMR: For the analysis of "Benzene, 1-chloro-4-(ethenyloxy)-" in the solid phase, solid-state NMR could provide information about the molecular conformation and packing in the crystal lattice.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The mass spectrum of "Benzene, 1-chloro-4-(ethenyloxy)-" would show a molecular ion peak ([M]⁺) corresponding to the mass of the entire molecule. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. This isotopic pattern is a key indicator for the presence of a single chlorine atom in the molecule.
Fragmentation of the molecular ion upon electron ionization would lead to the formation of several characteristic fragment ions. A common fragmentation pathway for phenyl ethers is the cleavage of the ether bond. This could lead to the formation of a 4-chlorophenoxy radical and a vinyl cation, or a 4-chlorophenyl cation and a vinyloxy radical. The loss of the vinyl group to form the 4-chlorophenoxy cation is a likely fragmentation pathway. Further fragmentation of the benzene ring can also occur.
Predicted Key Fragments in the Mass Spectrum of Benzene, 1-chloro-4-(ethenyloxy)-
| m/z | Ion Structure |
|---|---|
| 156/158 | [C₈H₇ClO]⁺ (Molecular Ion) |
| 128/130 | [C₆H₄ClO]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile compounds like "Benzene, 1-chloro-4-(ethenyloxy)-" in complex mixtures.
In a GC-MS analysis, the sample is first injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. Following separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is recorded. This allows for the positive identification of "Benzene, 1-chloro-4-(ethenyloxy)-" even in the presence of other substances.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments.
For "Benzene, 1-chloro-4-(ethenyloxy)-" (C₈H₇ClO), the calculated exact mass of the molecular ion containing the ³⁵Cl isotope is 154.0185. An HRMS measurement that provides a mass value very close to this calculated value would unequivocally confirm the elemental formula of the compound, distinguishing it from other compounds that may have the same nominal mass.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule. Together, they offer a comprehensive "fingerprint" of the compound, allowing for structural confirmation and functional group identification. Both methods measure the interaction of energy with molecular bonds; IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of laser light. thermofisher.com
For Benzene, 1-chloro-4-(ethenyloxy)-, the vibrational spectrum is characterized by modes arising from the 1,4-disubstituted benzene ring, the vinyl ether group (-O-CH=CH₂), and the carbon-chlorine bond. While a fully assigned experimental spectrum for this specific compound is not widely published, the expected vibrational frequencies can be predicted based on characteristic group frequencies from similar molecules. researchgate.netresearchgate.netscispace.com
Key vibrational modes for this compound would include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Alkene (=C-H) stretching: From the vinyl group, also appearing in the 3100-3000 cm⁻¹ range.
Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.
Alkene C=C stretching: A distinct peak around 1640-1620 cm⁻¹ is indicative of the vinyl group's double bond.
C-O-C stretching: The ether linkage produces strong bands, typically in the 1300-1000 cm⁻¹ region. The aryl-vinyl ether linkage would likely show a strong asymmetric stretch around 1250-1200 cm⁻¹.
C-Cl stretching: A strong absorption in the 800-600 cm⁻¹ range is characteristic of the carbon-chlorine bond.
Ring Bending Modes: Out-of-plane C-H bending modes for the 1,4-disubstituted ring are expected in the 850-800 cm⁻¹ region.
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and assign vibrational spectra with high accuracy, correlating computational results with experimental data. researchgate.netscispace.com
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium-Weak | Strong |
| Vinyl =C-H Stretch | Vinyl Group | 3100 - 3050 | Medium | Medium |
| Vinyl C=C Stretch | Vinyl Group | 1640 - 1620 | Medium | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Strong-Medium | Strong |
| Asymmetric C-O-C Stretch | Aryl-Vinyl Ether | 1275 - 1200 | Strong | Medium |
| Aromatic C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | 850 - 800 | Strong | Weak |
| C-Cl Stretch | Chlorobenzene | 800 - 600 | Strong | Strong |
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like Benzene, 1-chloro-4-(ethenyloxy)-, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential tools for purification, quantification, and purity assessment.
HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. tricliniclabs.com A method for analyzing Benzene, 1-chloro-4-(ethenyloxy)- would typically be developed using a reverse-phase approach, where the stationary phase is nonpolar and the mobile phase is polar. rasayanjournal.co.inmdpi.com
Method development would involve several key steps:
Column Selection: A C18 (octadecylsilyl) column is the most common choice for reverse-phase chromatography due to its versatility and ability to separate moderately nonpolar compounds. rasayanjournal.co.inresearchgate.net
Mobile Phase Optimization: The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, like purified water or a buffer. The ratio of organic to aqueous phase is adjusted to achieve the desired retention time and resolution from impurities. Isocratic elution (constant mobile phase composition) is often sufficient for purity analysis. mdpi.comresearchgate.net
Detector Selection: Given the presence of the aromatic ring, a UV detector would be highly effective. The wavelength of maximum absorbance (λ-max) for the chlorophenyl ether chromophore would be selected for optimal sensitivity, likely in the range of 220-240 nm. rasayanjournal.co.in
Validation: The developed method would be validated according to established guidelines (e.g., ICH) for parameters such as linearity, precision, accuracy, specificity, and limits of detection (LOD) and quantification (LOQ). mdpi.comresearchgate.net
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at ~230 nm |
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like Benzene, 1-chloro-4-(ethenyloxy)-. birchbiotech.com It is widely used to determine the purity of the final product and to monitor the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time. figshare.comnih.gov
For purity analysis , a sample is vaporized and separated into its components as it travels through a capillary column. A Flame Ionization Detector (FID) is commonly used, which provides a response proportional to the mass of carbon atoms, making it suitable for quantitative analysis. The purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.com
For reaction monitoring , GC coupled with a Mass Spectrometer (GC-MS) is exceptionally powerful. figshare.comresearchgate.net This combination not only separates the components of the reaction mixture (reactants, intermediates, products, and byproducts) but also provides mass spectra for each, enabling their structural identification. This allows chemists to track the consumption of reactants and the formation of the desired product, helping to optimize reaction conditions such as temperature, time, and catalyst loading.
| Parameter | Typical Condition |
|---|---|
| Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min |
| Detector (Purity) | Flame Ionization Detector (FID) |
| Detector (Monitoring) | Mass Spectrometer (MS) |
| Injection Mode | Split (e.g., 50:1) |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal data on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. researchgate.netnih.gov
A literature search did not yield a published crystal structure for Benzene, 1-chloro-4-(ethenyloxy)-. This suggests that the compound is likely a liquid or a low-melting-point solid under ambient conditions, making it unsuitable for single-crystal XRD analysis, which requires a well-ordered, single crystal. nih.gov
However, if the compound could be crystallized, the XRD experiment would provide detailed structural information. For illustrative purposes, analysis of other crystalline compounds containing a 4-chlorophenyl group reveals the type of data that can be obtained. researchgate.netnih.govbiointerfaceresearch.com The analysis would determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the exact coordinates of each atom. This information allows for the detailed analysis of molecular geometry and intermolecular interactions, such as hydrogen bonds or π–π stacking, which govern the crystal packing. biointerfaceresearch.comresearchgate.net
| Crystallographic Parameter | Type of Information Provided |
|---|---|
| Crystal System | Classification of crystal based on symmetry (e.g., Monoclinic, Orthorhombic) |
| Space Group | Describes the symmetry elements within the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating lattice unit |
| Z (Molecules per unit cell) | Number of molecules in one unit cell |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent chemical bonds |
| Torsion (Dihedral) Angles (°) | Conformational details of the molecule |
| Intermolecular Interactions | Details on how molecules pack together in the crystal |
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For Benzene (B151609), 1-chloro-4-(ethenyloxy)-, these calculations have focused on its electronic structure and how it governs the molecule's reactivity.
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively on the reaction pathways of Benzene, 1-chloro-4-(ethenyloxy)- are not extensively detailed in the provided results, related research on similar compounds provides a framework for understanding its likely reactivity. For instance, DFT has been used to optimize the geometry of related triazole and thiadiazole derivatives, providing insights into their electronic properties which are crucial for predicting reaction pathways. mdpi.commdpi.com The principles of frontier molecular orbital theory, often studied using DFT, suggest that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key determinants of bioactivity and chemical reactivity. mdpi.com
Molecular Orbital Analysis of Ethenyloxy Group
The ethenyloxy (vinyl ether) group significantly influences the electronic properties of the entire molecule. Molecular orbital (MO) analysis helps in understanding this influence. In vinyl ethers, the oxygen atom is typically sp² hybridized, allowing a p-orbital containing a lone pair of electrons to interact with the π-system of the vinyl group. stackexchange.com This interaction in para-substituted phenyl vinyl ethers, such as Benzene, 1-chloro-4-(ethenyloxy)-, involves conjugation between the phenyl ring and the vinyl group through the oxygen atom's p-orbitals. acs.org This conjugation facilitates the transmission of electronic effects from the substituted benzene ring to the vinyl double bond. acs.org The planarity of the system, which would maximize conjugation, is often hindered by steric repulsion between the hydrogen atoms of the vinyl group and the ortho-hydrogens of the phenyl ring. acs.org
A simplified molecular orbital diagram for a vinyl ether would show the interaction of the three p-orbitals (two from the C=C bond and one from the oxygen) to form three molecular orbitals. stackexchange.com With four electrons to be placed in these orbitals (two from the π-bond and two from the oxygen lone pair), the two lowest energy MOs would be filled. stackexchange.com This arrangement is analogous to the allyl anion system. stackexchange.com
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape of molecules by simulating their motion over time. While specific MD simulations for Benzene, 1-chloro-4-(ethenyloxy)- are not detailed in the search results, the methodology has been applied to study the conformational preferences of similar molecules like phenyl vinyl ethers. acs.org For these molecules, a non-planar conformation is generally favored due to the balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance. acs.org The potential energy surface often shows a broad, flat well, indicating a degree of conformational flexibility. acs.org
MD simulations have also been employed to study the behavior of benzene as a solute in a liquid crystal environment and the interfacial properties of benzene alkylation reactions, demonstrating the utility of this method in understanding molecular interactions and dynamics in various environments. nih.govsciopen.com
Computational Studies on Polymerization Energetics and Mechanisms
The vinyl group in Benzene, 1-chloro-4-(ethenyloxy)- makes it a monomer for polymerization. Computational studies can provide valuable insights into the energetics and mechanisms of this process. While specific computational studies on the polymerization of 4-chlorophenyl vinyl ether are not explicitly found, research on the polymerization of other vinyl ethers and related monomers offers a basis for understanding. For example, living coordination polymerization and living cationic polymerization have been used for the synthesis of poly(vinyl ether)-grafted poly(phenylacetylene)s. acs.org The synthesis of poly(vinylpyridine) via solution polymerization has also been studied, with reaction conditions optimized to increase monomer conversion. nih.gov
The synthesis of various vinyl ethers and their subsequent radical copolymerization with chlorotrifluoroethylene (B8367) has been reported, leading to alternating copolymers. rsc.org These studies often involve characterization of the resulting polymers, which can be correlated with the properties of the starting monomers.
Structure-Reactivity Correlations and Prediction of Chemical Behavior
Understanding the relationship between a molecule's structure and its reactivity is a central goal of chemistry. For Benzene, 1-chloro-4-(ethenyloxy)-, the substituents on the phenyl ring play a crucial role in determining its chemical behavior. The chlorine atom at the para position is an electron-withdrawing group via induction but can also donate electron density through resonance. This interplay of electronic effects influences the reactivity of both the aromatic ring and the vinyl group. ncerthelp.com
Quantitative structure-reactivity relationships (QSRR) aim to correlate structural features with reactivity parameters. acs.org While a specific QSRR for this compound is not available, the principles can be applied. For instance, the electronic effects of the chloro and ethenyloxy substituents will modulate the electron density distribution in the molecule, affecting its susceptibility to electrophilic or nucleophilic attack. The presence of the electron-withdrawing chlorine atom generally deactivates the benzene ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions (relative to the chloro group). ncerthelp.com However, the strong activating effect of the ether oxygen would likely dominate, directing electrophilic attack to the positions ortho to the ether linkage.
Applications in Material Science and Advanced Chemical Synthesis
Polymeric Materials and Coatings
The presence of the vinyl ether group in Benzene (B151609), 1-chloro-4-(ethenyloxy)- makes it a prime candidate for polymerization, leading to the formation of poly(4-chlorophenyl vinyl ether). This polymer and its derivatives have potential applications in specialty coatings and materials where specific properties like thermal stability and chemical resistance are desired.
Synthesis of Specialty Polymers for Diverse Applications
The primary method for polymerizing vinyl ethers, including 4-chlorophenyl vinyl ether, is through cationic polymerization. This process is typically initiated by Lewis acids or other cationic initiators. However, the cationic polymerization of phenyl vinyl ethers, including the 4-chloro substituted derivative, presents unique challenges. Research has shown that the polymerization of 4-chlorophenyl vinyl ether (ClPhVE) often results in the formation of low-molecular-weight oligomers. acs.org This is attributed to intramolecular Friedel–Crafts reactions, where the propagating carbocation can react with the electron-rich aromatic ring of the same molecule, leading to chain termination or branching. acs.org
Despite these challenges, the resulting oligomers and polymers can be tailored for specific applications. The introduction of the chloro group on the phenyl ring modifies the polymer's properties, such as its solubility, thermal behavior, and refractive index, making it a candidate for specialty applications where high molecular weight is not a primary requirement. The development of more controlled polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, is an active area of research to achieve better control over the molecular weight and architecture of poly(vinyl ether)s. nih.govnih.gov
Development of Cross-linkable Systems
The structure of Benzene, 1-chloro-4-(ethenyloxy)- offers multiple avenues for creating cross-linked polymer networks, which are crucial for enhancing the mechanical, thermal, and chemical resistance of materials. Cross-linking can be achieved through various strategies that leverage the reactivity of both the vinyl ether group and the aromatic ring.
One approach involves the copolymerization of 4-chlorophenyl vinyl ether with multifunctional monomers that can form cross-links during or after polymerization. For instance, divinyl ether monomers can be incorporated into the polymerization process to create a cross-linked network. psu.edu
Furthermore, the chloro-substituted phenyl group can be a site for post-polymerization modification to introduce cross-linkable functionalities. The resulting polymers can be cross-linked through reactions targeting the aromatic ring, such as Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions. The development of such cross-linking systems is essential for producing robust coatings, adhesives, and thermosetting plastics. mdpi.comacs.org
Intermediates for Complex Organic Synthesis
Beyond polymerization, Benzene, 1-chloro-4-(ethenyloxy)- serves as a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and other functional molecules. The vinyl ether moiety is a particularly useful functional group that can participate in a variety of organic reactions.
Precursors for Heterocyclic Compounds
The electron-rich double bond of the vinyl ether in 4-chlorophenyl vinyl ether makes it a suitable precursor for the synthesis of various heterocyclic compounds. openmedicinalchemistryjournal.com Vinyl ethers are known to participate in cycloaddition reactions, such as Diels-Alder reactions, where they can act as the dienophile. academie-sciences.fr The reaction of 4-chlorophenyl vinyl ether with suitable dienes can lead to the formation of substituted cyclohexene (B86901) derivatives, which can be further transformed into a variety of heterocyclic systems.
Moreover, vinyl ethers can be key starting materials in reactions like the Claisen rearrangement and can be used to synthesize complex aldehydes and ketones, which are themselves precursors to a wide range of heterocyclic compounds. academie-sciences.frresearchgate.net For example, the reaction of vinyl ethers with tetrazines has been shown to produce pyridazine (B1198779) derivatives, highlighting their utility in "click-to-release" strategies for creating bioactive molecules. researchgate.net
Building Blocks for Functional Molecules
Benzene, 1-chloro-4-(ethenyloxy)- is a versatile building block for constructing more complex functional molecules. nih.govklinger-lab.dersc.org The vinyl ether group can be hydrolyzed under acidic conditions to produce an aldehyde and 4-chlorophenol (B41353), providing a route to other functionalized aromatic compounds.
The reactivity of the vinyl ether also allows for its use in various carbon-carbon bond-forming reactions. For instance, it can undergo hydroformylation to introduce an aldehyde group or participate in Heck and Suzuki coupling reactions after appropriate functionalization. The presence of the chlorine atom on the phenyl ring provides a handle for further chemical modifications through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the synthesis of a diverse array of functionalized aromatic ethers. researchgate.net
Novel Monomers for Advanced Polymer Architectures
The quest for materials with highly specific and tunable properties has driven the development of advanced polymer architectures, such as block copolymers, graft copolymers, and star polymers. numberanalytics.comresearchgate.netmdpi.com Benzene, 1-chloro-4-(ethenyloxy)- can serve as a monomer in the synthesis of these complex structures, offering a pathway to materials with unique morphologies and functionalities.
Furthermore, the chloro-phenyl group can be functionalized before or after polymerization to introduce initiating sites for other types of polymerization, leading to the formation of graft copolymers. This "grafting-from" approach allows for the creation of well-defined side chains with different chemical compositions, resulting in materials with tunable properties for applications in areas like drug delivery, nanotechnology, and advanced coatings. nih.gov
Role in Fluorinated Ether Synthesis
The incorporation of fluorine into polymers is a well-established strategy for creating materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. Benzene, 1-chloro-4-(ethenyloxy)- serves as a comonomer in the synthesis of fluorinated ethers, contributing to the formation of copolymers with tailored characteristics.
Research into the copolymerization of vinyl ethers with fluoroalkenes, such as chlorotrifluoroethylene (B8367) (CTFE), has demonstrated a pathway to producing alternating copolymers. rsc.org In these reactions, the vinyl ether monomer, such as Benzene, 1-chloro-4-(ethenyloxy)-, readily copolymerizes with the electron-deficient fluoroalkene. The resulting poly(CTFE-alt-VE) copolymers possess a structure where chlorotrifluoroethylene and vinyl ether units alternate along the polymer chain. rsc.org This alternating structure is crucial for achieving uniform material properties.
The synthesis of these fluorinated copolymers can be achieved through radical polymerization. rsc.org The general reaction scheme involves the initiation of the polymerization of the vinyl ether and the fluoroalkene, leading to the formation of a functional poly(VE-alt-CTFE) alternating copolymer. rsc.org The properties of the final material can be tuned by the choice of the specific vinyl ether and the reaction conditions. The inclusion of the 4-chlorophenyl group from Benzene, 1-chloro-4-(ethenyloxy)- would be expected to enhance the thermal stability and modify the solubility of the resulting fluoropolymer.
While the cationic polymerization of phenyl vinyl ethers can be challenging due to potential side reactions, studies have shown that it is possible to control the polymerization under specific conditions to yield polymers. The introduction of electron-withdrawing groups on the phenyl ring, such as the chloro group in 4-chlorophenyl vinyl ether, can influence the reactivity of the monomer and potentially suppress undesirable side reactions.
The resulting fluorinated polyethers, which incorporate moieties from Benzene, 1-chloro-4-(ethenyloxy)-, are of interest for applications where a combination of fluorine-imparted properties and those conferred by the aromatic chlorinated group are desired. These could include specialty coatings, membranes, and other advanced materials requiring high performance.
Future Research Directions and Unexplored Avenues
Development of Sustainable Synthetic Routes
The traditional synthesis of vinyl ethers often involves methods that are not environmentally benign, such as using high-pressure acetylene (B1199291) or mercury-based catalysts. acs.org Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways to 1-chloro-4-(ethenyloxy)benzene and its derivatives.
A significant step in this direction is the use of calcium carbide as a safer, solid source of acetylene. rsc.org Research into optimizing this method for the vinylation of substituted phenols like 4-chlorophenol (B41353), particularly under superbasic catalytic conditions (e.g., KOH/DMSO), could lead to a more convenient, safer, and scalable industrial process. rsc.org Exploring the scope of this reaction with various substituted phenols would be a valuable endeavor.
Another green approach involves transition metal-catalyzed transvinylation, using readily available and less hazardous vinyl ethers like butyl vinyl ether as the vinyl source. acs.org Further development of highly efficient and recyclable catalysts for this process would enhance its sustainability. The goal is to minimize waste, avoid toxic reagents, and reduce energy consumption, aligning with the principles of green chemistry.
Exploration of Novel Catalytic Systems
The synthesis of aryl vinyl ethers such as 1-chloro-4-(ethenyloxy)benzene is highly dependent on the catalytic system employed. While palladium and iridium catalysts have shown effectiveness, there is ample room for innovation. acs.orgresearchgate.net
Future research should target the development of novel catalytic systems with improved performance characteristics. This includes:
Non-Precious Metal Catalysts: Investigating catalysts based on abundant and less expensive metals like copper, nickel, or iron to replace precious metals like palladium and iridium.
Organocatalysis: Exploring the use of metal-free organocatalysts, such as N-heterocyclic carbenes (NHCs), which have been shown to catalyze the addition of alcohols to ynones, a related transformation. organic-chemistry.org
Biocatalysis: The use of enzymes for the vinylation of unprotected phenols presents a highly selective and environmentally friendly alternative. acs.org Research into discovering or engineering enzymes that can efficiently catalyze the vinylation of 4-chlorophenol could revolutionize its synthesis.
A comparative study of different catalytic systems for the synthesis of 1-chloro-4-(ethenyloxy)benzene would be highly informative, providing a basis for selecting the optimal catalyst for specific applications.
| Catalyst Type | Example(s) | Potential Advantages | Research Focus |
| Precious Metal | Palladium, Iridium, Gold Complexes acs.orgresearchgate.net | High activity and selectivity | Improving catalyst stability, recyclability, and reducing metal leaching. |
| Non-Precious Metal | Copper, Nickel, Iron Complexes | Lower cost, greater abundance | Enhancing catalytic efficiency and selectivity to match precious metals. |
| Organocatalysts | N-Heterocyclic Carbenes (NHCs) organic-chemistry.org | Metal-free, avoids toxic metal contamination | Expanding substrate scope to include direct vinylation of phenols. |
| Biocatalysts | Enzymes acs.org | High selectivity, mild reaction conditions, environmentally benign | Enzyme discovery and engineering for efficient vinylation of substituted phenols. |
Advanced Materials Development with Enhanced Functionality
The presence of both a polymerizable vinyl group and a reactive chloro-substituted aromatic ring makes 1-chloro-4-(ethenyloxy)benzene an attractive monomer for creating advanced materials. The vinyl ether group can undergo polymerization, while the chloro-aromatic moiety allows for post-polymerization modification through reactions like cross-coupling, nucleophilic substitution, or metallation.
Future research is expected to focus on synthesizing novel polymers and copolymers of 1-chloro-4-(ethenyloxy)benzene. These materials could possess unique properties stemming from the chlorophenyl group, such as:
Flame Retardancy: The chlorine atom can impart flame-retardant properties, similar to how polychlorostyrene is used. nih.gov
High Refractive Index: The presence of the aromatic ring and chlorine could lead to polymers with a high refractive index, useful for optical applications.
Functional Surfaces: The polymer can be used as a platform for further functionalization. The chlorine atom can be substituted to introduce other functional groups, allowing for the tailoring of surface properties for applications in sensors, membranes, or biocompatible coatings.
The development of block copolymers incorporating 1-chloro-4-(ethenyloxy)benzene could lead to self-assembling nanostructures with well-defined morphologies. researcher.life
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and controlling product selectivity. For the synthesis of 1-chloro-4-(ethenyloxy)benzene, this involves a deeper investigation into the vinylation of phenols.
Future mechanistic studies could employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling (e.g., Density Functional Theory). morressier.comnih.gov Key questions to be addressed include:
The Role of the Catalyst: Elucidating the precise role of the metal center and ligands in the catalytic cycle. For instance, studies on rhodium-catalyzed oxidative arene vinylation have highlighted the crucial role of the carboxylate moiety in the catalyst's activity. morressier.com
Regioselectivity: Understanding the factors that control regioselectivity in vinylation reactions is critical. Mechanistic investigations have shown that the nature of the nucleophile can determine whether internal or terminal alkenes are formed in vinylations using hypervalent iodine reagents. nih.gov
Stereoselectivity: For related reactions, controlling the E/Z stereoselectivity of the resulting vinyl ether is important and requires a detailed mechanistic understanding.
By unraveling the intricate details of these reaction pathways, chemists can develop more rational strategies for synthesizing 1-chloro-4-(ethenyloxy)benzene and other functionalized vinyl ethers with high efficiency and selectivity.
Q & A
Q. Data Contradiction Analysis
- Source Evaluation : Prioritize peer-reviewed datasets (e.g., NIST) over non-validated sources. For example, NIST reports boiling points with ±2°C uncertainty .
- Experimental Replication : Reproduce measurements using standardized methods (e.g., ASTM D86 for distillation).
- Error Analysis : Consider impurities (e.g., residual solvents) or isomer coexistence (ortho/para) affecting data .
What safety protocols are essential for handling Benzene, 1-chloro-4-(ethenyloxy)- in laboratory settings?
Basic Research Question
- Ventilation : Use fume hoods (≥0.5 m/s airflow) and closed systems for reactions .
- PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats. Avoid skin contact (LD50 data suggests moderate toxicity) .
- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .
How does the electronic effect of the ethenyloxy group influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
- Resonance Analysis : The ethenyloxy group donates electron density via resonance, activating the ring toward electrophilic substitution but deactivating toward nucleophilic attacks.
- Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids. Compare yields with/without Pd(PPh₃)₄ catalyst (typically 60–80% yield under inert conditions) .
- Kinetic Studies : Use in situ IR to track coupling rates; correlate with Hammett σ⁺ values .
What analytical challenges arise in distinguishing positional isomers of polyhalogenated benzene derivatives?
Advanced Research Question
- Chromatographic Separation : Employ HPLC with a chiral stationary phase (e.g., Chiralpak IA) and UV detection (254 nm).
- Spectroscopic Differentiation : Use ¹³C NMR to resolve para-substitution (symmetrical splitting vs. asymmetric isomers) .
- Mass Spectrometry : High-resolution MS (HRMS) to identify isotopic patterns (e.g., Cl²⁵ vs. Cl³⁷) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
